molecular formula C10H10O4 B107440 3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid CAS No. 66410-67-1

3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid

Cat. No.: B107440
CAS No.: 66410-67-1
M. Wt: 194.18 g/mol
InChI Key: XUXFXVMZIJMUIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c11-10(12)7-3-1-4-8-9(7)14-6-2-5-13-8/h1,3-4H,2,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUXFXVMZIJMUIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC(=C2OC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10216635
Record name 3,4-Dihydro-2H-benzo-1,5-dioxepin-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10216635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66410-67-1
Record name 3,4-Dihydro-2H-1,5-benzodioxepin-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66410-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-2H-benzo-1,5-dioxepin-6-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066410671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dihydro-2H-benzo-1,5-dioxepin-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10216635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydro-2H-benzo-1,5-dioxepin-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.300
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Overview

This method involves a two-step process:

  • Alkaline condensation of substituted phenol derivatives with γ-butyrolactone compounds.

  • Acid-catalyzed ring closure to yield the target benzodioxepine carboxylic acid.

Detailed Procedure

  • Step 1: Intermediate Formation
    Phenol derivatives (e.g., 4-fluorophenol) react with γ-butyrolactone derivatives (e.g., γ-butyrolactone bromide) in the presence of a base (e.g., KOH or NaOH). The reaction proceeds via nucleophilic substitution, forming an intermediate alkylated phenol.
    Example :

    • Phenol derivative: C6H4(OH)R\text{C}_6\text{H}_4(\text{OH})R (R = F, Cl, or C1–C4 alkyl).

    • γ-Butyrolactone derivative: C4H7O2X\text{C}_4\text{H}_7\text{O}_2X (X = Br, I, or OTs).

    • Conditions: Reflux in acetone with K₂CO₃ (5 equivalents), 5–8 hours.

  • Step 2: Acid-Catalyzed Cyclization
    The intermediate undergoes ring closure using acid catalysts (e.g., ZnCl₂, AlCl₃, or trifluoromethanesulfonic acid) at 75–150°C. This step generates the benzodioxepine core.
    Example :

    • Catalyst: ZnCl₂ (1.5 equivalents).

    • Temperature: 110°C, 1 hour.

    • Yield: 72% for 6-fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid.

Optimization and Scalability

  • Catalyst Selection : Trifluoromethanesulfonic acid enhances reaction efficiency at higher temperatures (150°C), reducing side products.

  • Industrial Feasibility : Simplified purification (dichloromethane extraction and ethanol recrystallization) makes this method suitable for large-scale production.

Ring-Closing Oxidation of 3,4-Dihydroxybenzaldehyde Derivatives

Reaction Overview

This approach involves:

  • Alkaline ring-closure of 3,4-dihydroxybenzaldehyde with 1,2-dibromoethane.

  • Oxidation of the aldehyde intermediate to the carboxylic acid.

Detailed Procedure

  • Step 1: Synthesis of 2,3-Dihydro-1,4-Benzodioxane-6-Carbaldehyde
    3,4-Dihydroxybenzaldehyde reacts with 1,2-dibromoethane in a basic medium (e.g., NaOH) to form the dioxepine aldehyde intermediate.
    Example :

    • Reagents: 3,4-Dihydroxybenzaldehyde (55.2 g), 1,2-dibromoethane (350 g), tetrabutyl ammonium bromide (5 g).

    • Conditions: Reflux in aqueous NaOH (90 g in 420 mL H₂O), 5 hours.

    • Yield: 25 g (off-white powder after recrystallization).

  • Step 2: Oxidation to Carboxylic Acid
    The aldehyde intermediate is oxidized using potassium permanganate (KMnO₄) in aqueous solution.
    Example :

    • Oxidant: KMnO₄ (30 g in 500 mL H₂O).

    • Conditions: Reflux at 70–80°C, 2 hours.

    • Yield: 90% (23 g after acidification and recrystallization).

Advantages and Limitations

  • Safety : KMnO₄ replaces hazardous urea peroxide, improving process safety.

  • Yield : High efficiency (90%) compared to traditional methods (74%).

  • Limitation : Requires strict temperature control to prevent over-oxidation.

Comparative Analysis of Synthetic Methods

ParameterTwo-Step CondensationRing-Closing Oxidation
Starting Materials Phenol derivatives, γ-butyrolactone3,4-Dihydroxybenzaldehyde, 1,2-dibromoethane
Catalysts ZnCl₂, AlCl₃, trifluoromethanesulfonic acidKMnO₄ (oxidizing agent)
Reaction Time 6–10 hours7–8 hours
Yield 45–72%74–90%
Industrial Scalability High (simple purification)Moderate (requires precise oxidation control)

Spectroscopic Characterization

Key data from synthesized compounds:

  • 1H-NMR (CDCl₃) :

    • 6.70–7.10 ppm (aromatic protons).

    • 4.74 ppm (dioxepine ring protons).

    • 2.12–2.90 ppm (methylene groups).

  • Melting Point : 129–132°C.

  • Mass Spectrometry : m/z 196.0 [M+H]⁺ .

Chemical Reactions Analysis

Types of Reactions

3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor signaling pathways, resulting in therapeutic outcomes .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 66410-67-1
  • Molecular Formula : C₁₀H₁₀O₄
  • Molecular Weight : 194.19 g/mol
  • Structure : A seven-membered benzodioxepine ring fused to a benzene core, with a carboxylic acid group at position 4. The SMILES string O=C(O)C=1C=CC=C2OCCCOC21 highlights the oxygen atoms at positions 1 and 5 in the dioxepine ring .
  • Physical Properties : Melting point (mp) 143–146°C, with a purity ≥97% in commercial reagents .

Applications : Primarily utilized as a specialty chemical reagent in synthetic chemistry and pharmaceutical research .

Comparison with Structurally Similar Compounds

3,4-Dihydro-2H-1,4-Benzoxazine-6-Carboxylic Acid

  • CAS No.: Not explicitly provided (44 derivatives listed in ).
  • Molecular Formula: C₉H₉NO₃ (e.g., 4-methyl-3-oxo variant) .
  • Key Differences: Replaces one oxygen in the dioxepine ring with a nitrogen, forming a six-membered benzoxazine ring.
  • Applications: Used as reference standards (e.g., Ofloxacin Impurity A) and intermediates in quinolone antibiotic synthesis .

2,3-Dihydro-1,4-Benzodioxine-6-Carboxylic Acid

  • CAS No.: 4442-54-0 (BP 6261) , 2758833 (Thermo Scientific) .
  • Molecular Formula : C₉H₈O₄
  • Key Differences :
    • Six-membered benzodioxine ring (two oxygen atoms at positions 1 and 4) vs. the seven-membered dioxepine.
    • Lower molecular weight (180.16 g/mol) and distinct electronic distribution due to ring size .
  • Applications : Biochemical reagent for life science research (e.g., enzyme studies) .

3,4-Dihydro-2H-1,5-Benzodioxepine-7-Carboxylic Acid

  • CAS No.: 20825-89-2 .
  • Molecular Formula : C₁₀H₁₀O₄ (same as the target compound).
  • Key Differences :
    • Positional isomer: Carboxylic acid group at position 7 instead of 5.
    • Altered solubility and reactivity due to electronic effects from substituent placement .

1-(2,3-Dihydro-1,4-Benzodioxin-6-yl)cyclopentane-1-Carboxylic Acid

  • CAS No.: 308244-31-7 .
  • Molecular Formula : C₁₄H₁₆O₄
  • Key Differences: Cyclopentane moiety fused to the benzodioxin ring, increasing hydrophobicity and molecular weight (264.27 g/mol). Potential for enhanced binding affinity in biological systems due to steric bulk .
  • Applications : Investigational compound in organic synthesis; safety data pending .

Structural and Functional Analysis

Table 1: Comparative Data for Key Analogs

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Ring Size/Type Key Applications
3,4-Dihydro-2H-1,5-benzodioxepine-6-carboxylic acid 66410-67-1 C₁₀H₁₀O₄ 194.19 7-membered dioxepine Synthetic reagent
3,4-Dihydro-2H-1,4-benzoxazine-6-carboxylic acid N/A C₉H₉NO₃ 179.17 6-membered oxazine Pharmaceutical impurities
2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid 4442-54-0 C₉H₈O₄ 180.16 6-membered dioxine Biochemical research
3,4-Dihydro-2H-1,5-benzodioxepine-7-carboxylic acid 20825-89-2 C₁₀H₁₀O₄ 194.19 7-membered dioxepine Specialty chemical

Structural Implications

  • Substituent Effects : Positional isomers (e.g., 6- vs. 7-carboxylic acid) exhibit differences in hydrogen bonding capacity and acidity due to electronic effects .

Functional and Industrial Relevance

  • Pharmaceutical Intermediates : Benzoxazine derivatives are critical in antibiotic synthesis, while benzodioxepines are less explored but show promise as scaffolds for drug development .
  • Research Utility : Benzodioxine derivatives are preferred in biochemical assays due to their smaller size and compatibility with enzymatic active sites .

Biological Activity

3,4-Dihydro-2H-1,5-benzodioxepine-6-carboxylic acid (CAS Number: 66410-67-1) is a compound of interest due to its potential biological activities. This article explores its structural characteristics, biological activities, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H10O4C_{10}H_{10}O_{4} with a molecular weight of approximately 194.18 g/mol. Its structure includes a benzodioxepine core which may contribute to its biological properties.

PropertyValue
Molecular FormulaC10H10O4
Molecular Weight194.18 g/mol
CAS Number66410-67-1
LogP1.73
EINECS266-350-3

Antimicrobial Activity

Research indicates that derivatives of benzodioxepine compounds exhibit antimicrobial properties. For instance, studies have shown that related compounds display significant activity against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The structure of the benzodioxepine core is believed to enhance the interaction with bacterial cell membranes, leading to increased permeability and cell death .

Anti-Proliferative Effects

This compound has also been evaluated for its anti-proliferative effects against cancer cell lines. In vitro studies suggest that certain derivatives can inhibit the growth of cancer cells, including HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. The IC50 values for these compounds were reported to be less than 25 μM, indicating potent activity .

The mechanism underlying the anti-proliferative effects may involve the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Molecular docking studies have suggested that these compounds exhibit a high affinity for CDK2, thereby potentially disrupting normal cell cycle progression and promoting apoptosis in cancer cells .

Case Studies

  • Antimicrobial Activity Study : A study evaluated the antibacterial activity of various benzodioxepine derivatives against a panel of pathogenic bacteria. The results demonstrated that some derivatives exhibited significant inhibition zones ranging from 14 to 17 mm against E. coli and S. aureus, indicating their potential as antimicrobial agents .
  • Anti-Cancer Activity Assessment : Research conducted on the anti-cancer properties of benzodioxepine derivatives showed promising results in inhibiting the proliferation of several human cancer cell lines using the MTT assay. The study highlighted that specific structural modifications enhanced their efficacy against HepG2 and MCF-7 cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclization of precursor diols or dihalides with carboxylic acid derivatives. For example, analogous benzodioxepine scaffolds are synthesized via acid-catalyzed ring closure of substituted catechol derivatives with α,ω-dihaloalkanes . Reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalysts (e.g., p-toluenesulfonic acid) significantly affect regioselectivity and yield. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the product .

Q. Which spectroscopic techniques are most reliable for characterizing the benzodioxepine ring system in this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) is critical:

  • ¹H NMR : Look for characteristic peaks between δ 4.2–4.5 ppm (methylene protons adjacent to oxygen in the dioxepine ring) and δ 6.8–7.2 ppm (aromatic protons) .
  • ¹³C NMR : The carbonyl carbon of the carboxylic acid group appears at δ 170–175 ppm.
  • High-resolution mass spectrometry (HRMS) with exact mass analysis (e.g., m/z 208.0735 for C₁₁H₁₂O₄) confirms molecular composition .

Q. How can researchers validate the purity of this compound for pharmacological assays?

  • Methodological Answer : Use reverse-phase HPLC (C18 column, 0.1% trifluoroacetic acid in water/acetonitrile gradient) with UV detection at 254 nm. Purity ≥95% is required for in vitro studies. Quantify residual solvents (e.g., DMF, THF) via gas chromatography (GC) .

Advanced Research Questions

Q. What strategies resolve contradictory data in the compound’s reported biological activity (e.g., anti-inflammatory vs. pro-oxidant effects)?

  • Methodological Answer :

  • Dose-response studies : Test concentrations ranging from 1 nM to 100 μM in cell-based assays (e.g., NF-κB inhibition in macrophages) to identify biphasic effects.
  • Redox profiling : Measure ROS generation (DCFH-DA assay) and antioxidant enzyme activity (SOD, CAT) under varying oxygen tensions .
  • Metabolite tracking : Use LC-MS/MS to identify oxidation products (e.g., quinone derivatives) that may explain pro-oxidant activity .

Q. How can computational modeling predict the compound’s binding affinity to target proteins (e.g., cyclooxygenase-2)?

  • Methodological Answer :

  • Molecular docking : Employ AutoDock Vina or Schrödinger Suite to dock the compound into COX-2’s active site (PDB: 5KIR). Prioritize poses with hydrogen bonds to Arg120 and Tyr355.
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å) and free energy calculations (MM-PBSA) .
  • Validate predictions with surface plasmon resonance (SPR) to measure kinetic constants (KD) .

Q. What structural modifications enhance the compound’s metabolic stability without compromising activity?

  • Methodological Answer :

  • Bioisosteric replacement : Substitute the carboxylic acid with a tetrazole group to reduce glucuronidation.
  • Deuterium incorporation : Replace labile hydrogens (e.g., benzylic positions) to slow CYP450-mediated oxidation .
  • Prodrug design : Esterify the carboxylic acid (e.g., ethyl ester) to improve oral bioavailability, with hydrolysis in vivo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.